2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one
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Overview
Description
2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one is a compound that features a thiophene ring attached to a tetrahydronaphthalene structure. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its aromatic properties and its presence in various biologically active molecules. The combination of thiophene with tetrahydronaphthalene enhances the compound’s potential for diverse chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment to Tetrahydronaphthalene: The thiophene ring is then attached to the tetrahydronaphthalene structure through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Bromine, nitric acid, sulfuric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler structure with a five-membered ring containing sulfur.
Tetrahydronaphthalene: A bicyclic structure without the thiophene ring.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Uniqueness
2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its combination of the thiophene ring and tetrahydronaphthalene structure. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H14OS |
---|---|
Molecular Weight |
242.3 g/mol |
IUPAC Name |
2-(thiophen-3-ylmethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C15H14OS/c16-15-13(9-11-7-8-17-10-11)6-5-12-3-1-2-4-14(12)15/h1-4,7-8,10,13H,5-6,9H2 |
InChI Key |
ZZRIBQJLRHUUHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1CC3=CSC=C3 |
Origin of Product |
United States |
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